![molecular formula C12H9ClN2O4S2 B1344921 2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid CAS No. 1142206-91-4](/img/structure/B1344921.png)
2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid
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Description
“2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid” is a product used for proteomics research . It is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that is a common and integral feature of a variety of natural products and medicinal agents .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, which includes “2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid”, involves reactions at the amino group with benzoyl chloride and chloroformates . The possibility of S-alkylation and addition of quinone at the free mercapto group in the 1,3,4-thiadiazole ring has been shown .Molecular Structure Analysis
The molecular structure of “2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid” is based on the 1,3,4-thiadiazole nucleus. Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system .Chemical Reactions Analysis
The chemical reactions involving “2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid” include S-alkylation and addition of quinone at the free mercapto group in the 1,3,4-thiadiazole ring .Scientific Research Applications
Synthesis of Novel Thiazine and Azetidine Compounds:
- Compounds containing 1,3,4-thiadiazole moiety were synthesized, showcasing the chemical versatility and potential applications of thiadiazole derivatives. These compounds were further modified to produce various aromatic compounds with potential antibacterial properties (Samir et al., 2014).
Development of Formazans from Mannich Base:
- The study involved the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole. These compounds exhibited moderate antimicrobial activity, highlighting the potential of thiadiazole derivatives in developing new antimicrobial agents (Sah et al., 2014).
Synthesis and Antimicrobial Activity of Quinazolin-2-yl Methyl Nitrite Derivatives:
- The synthesis of these derivatives was achieved starting from 5-chloro-2-[(chloroacetyl)amino]benzoic acid. These compounds showed potential antibacterial and antifungal activities, suggesting the application of such derivatives in combating various microbial infections (Chaitanya et al., 2017).
Synthesis and Antifungal Activity of Azetidinone and Thiazolidinones Derivatives:
- Compounds were synthesized by condensation reactions and evaluated for their antifungal properties against various fungal strains. The study highlights the potential use of these derivatives in developing new antifungal agents (Patel & Mehta, 2006).
Structural Studies of Proton Transfer Derivatives:
- The study involved the synthesis and characterization of a compound obtained from the reaction of 4-aminoantipyrine with 2-mercaptobenzoic acid. The compound showed good thermal stability, suggesting its potential use in various applications where thermal stability is required (Fazil et al., 2012).
properties
IUPAC Name |
2-chloro-5-[[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4S2/c13-7-2-1-5(3-6(7)11(18)19)14-9(16)4-8-10(17)15-12(20)21-8/h1-3,8H,4H2,(H,14,16)(H,18,19)(H,15,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZXVLKDWMJBJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CC2C(=O)NC(=S)S2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid |
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